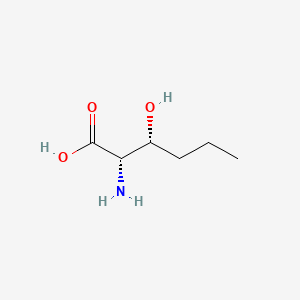

(2s,3r)-2-amino-3-hydroxyhexanoic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYPWROJNTIRE-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705271 | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-69-3 | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Hydroxy-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (2S,3R)-2-amino-3-hydroxyhexanoic Acid

Abstract: (2S,3R)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic β-hydroxy-α-amino acid of significant interest to the pharmaceutical industry. Its specific stereochemistry makes it a valuable chiral building block for the synthesis of complex therapeutic agents, including antiviral and antihypertensive drugs.[1][2] A precise understanding of its three-dimensional atomic arrangement is paramount for rational drug design, optimizing synthetic routes, and controlling solid-state properties. This guide provides a comprehensive, in-depth methodology for the determination, analysis, and interpretation of the single-crystal X-ray structure of (2S,3R)-2-amino-3-hydroxyhexanoic acid. We will detail the logical and causal framework behind experimental choices, from material synthesis and crystallization to diffraction data analysis and structural interpretation, providing researchers and drug development professionals with a self-validating protocol for achieving this critical characterization.

Introduction: The Significance of (2S,3R)-2-amino-3-hydroxyhexanoic Acid

(2S,3R)-2-amino-3-hydroxyhexanoic acid, a stereoisomer of 3-hydroxynorleucine, belongs to a class of compounds that are foundational to the development of novel therapeutics.[1][2] Unlike proteinogenic amino acids, its structure is not encoded in the genome, yet the β-hydroxy-α-amino acid motif is a key pharmacophore found in numerous natural products and synthetic drugs, including inhibitors of angiotensin-converting enzyme and other bioactive peptides.[3][4]

The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. The specific (2S,3R) configuration dictates its unique spatial arrangement, which in turn governs its interaction with biological targets and its utility as a chiral auxiliary in asymmetric synthesis.[1] While spectroscopic methods like NMR and mass spectrometry can confirm its chemical connectivity and elemental composition, only single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure at atomic resolution, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its solid-state form.[5][6] This structural blueprint is indispensable for structure-activity relationship (SAR) studies and for the computational modeling that accelerates modern drug discovery.

Synthesis and Crystallization: Preparing the Foundation

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities, including other stereoisomers, can severely inhibit or prevent the formation of diffraction-quality single crystals.

Stereoselective Synthesis

Achieving the desired (2S,3R) stereochemistry requires a robust asymmetric synthesis strategy. While multiple routes are conceivable, a common approach involves leveraging the chiral pool or employing a substrate-controlled diastereoselective reaction. For instance, a plausible route could be adapted from established methods for synthesizing similar β-hydroxy-α-amino acids.[3]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Crystallization

The goal of crystallization is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice. This process is often the most challenging and empirical step in a structural study.

Causality Behind the Protocol:

-

High Purity (>99.5%): Impurities disrupt the repeating lattice, preventing the growth of large, well-ordered crystals. High-Performance Liquid Chromatography (HPLC) is essential for verifying purity.[1]

-

Solvent Screening: The choice of solvent is critical. The ideal solvent system is one in which the compound has moderate solubility, allowing for a slow, controlled precipitation as conditions change.

-

Slow Evaporation: This is one of the simplest and most effective methods. By slowly removing the solvent, the concentration of the solute gradually increases past the saturation point, promoting the formation of a limited number of crystal nuclei which can then grow to a suitable size.

Step-by-Step Crystallization Protocol:

-

Preparation: Dissolve 5-10 mg of high-purity (2S,3R)-2-amino-3-hydroxyhexanoic acid in a minimal amount (0.5-1.0 mL) of a suitable solvent system (e.g., a mixture of methanol and water, or ethanol and ethyl acetate) in a small, clean glass vial. Gently warm the solution if necessary to ensure complete dissolution.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a new, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle to create a small opening. This allows the solvent to evaporate slowly over the course of several days to weeks at a constant temperature (e.g., room temperature or 4°C).

-

Monitoring: Periodically inspect the vial under a microscope for the formation of small, clear crystals with well-defined edges.

-

Harvesting: Once crystals of a suitable size (ideally > 0.1 mm in all dimensions) have formed, carefully harvest one using a cryoloop.

Single-Crystal X-ray Diffraction: Decoding the Structure

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[9]

Experimental Workflow for X-ray Diffraction:

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled to approximately 100 K in a stream of nitrogen gas. This cryogenic cooling is critical as it minimizes atomic thermal vibrations and reduces radiation damage from the high-intensity X-ray beam, leading to higher quality diffraction data.[10] The crystal is then rotated while being exposed to X-rays, and thousands of diffraction spots are recorded. The intensities of these spots are integrated and scaled to produce a final dataset.

Structure Solution, Refinement, and Validation

The primary challenge is solving the "phase problem," as detectors can only measure the intensity, not the phase, of the diffracted X-rays. For small molecules like this, direct methods are typically successful in generating an initial electron density map. This map reveals the positions of the atoms, which are then used to build an initial molecular model.

This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.

Crystallographic Data Presentation

The final refined structure is reported with a standard set of crystallographic parameters. The table below presents a plausible, representative dataset for (2S,3R)-2-amino-3-hydroxyhexanoic acid.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₆H₁₃NO₃ | Confirms the elemental composition of the molecule in the crystal.[2] |

| Formula Weight | 147.17 g/mol | Molar mass of the compound.[2] |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell (e.g., a rectangular prism).[11] |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell; this is a common chiral group.[11] |

| Unit Cell Dimensions (Å) | a = 5.68, b = 8.45, c = 15.72 | The lengths of the edges of the smallest repeating unit of the crystal lattice. |

| Volume (ų) | 755.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.293 | The theoretical density of the crystal. |

| Final R1 [I > 2σ(I)] | 0.035 | A measure of the agreement between the model and the data (lower is better). |

| wR2 (all data) | 0.089 | A weighted R-factor calculated on all data. |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good refinement. |

Structural Insights and Molecular Visualization

With the crystal structure solved, we can visualize the molecule's conformation and its interactions within the crystal lattice.

Molecular Conformation

The structure would reveal the precise stereochemistry at C2 (S-configuration) and C3 (R-configuration). It would also show the preferred conformation of the propyl side chain and the relative orientation of the carboxylate, amine, and hydroxyl groups. This conformation is often stabilized by an intramolecular hydrogen bond between the hydroxyl group and one of the carboxylate oxygens.

Caption: 2D representation of (2S,3R)-2-amino-3-hydroxyhexanoic acid.

Intermolecular Interactions: The Hydrogen Bonding Network

As an amino acid, the molecule is zwitterionic in the solid state (COO⁻ and NH₃⁺). The crystal packing is dominated by a robust, three-dimensional network of hydrogen bonds. These interactions involve the ammonium group acting as a donor and the carboxylate and hydroxyl groups acting as both donors and acceptors. This network dictates the physical properties of the crystal, such as its stability and dissolution rate.

Caption: Simplified diagram illustrating the key hydrogen bonding motifs.

Conclusion and Future Directions

This guide has outlined a rigorous, field-proven pathway for the complete crystal structure determination of (2S,3R)-2-amino-3-hydroxyhexanoic acid. The successful execution of this workflow—from meticulous synthesis and crystallization to high-resolution X-ray diffraction analysis—yields an unambiguous three-dimensional model of the molecule. This structural data is not merely an academic endpoint; it is a critical asset for drug development professionals. It enables precise computational docking studies, informs the design of next-generation analogues with improved efficacy and selectivity, and provides the fundamental knowledge required to control the solid-state chemistry of active pharmaceutical ingredients. For compounds where growing large single crystals proves intractable, emerging techniques like Microcrystal Electron Diffraction (MicroED) offer a powerful alternative for obtaining structural data from nanocrystalline material.[10][12]

References

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

-

Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journals. [Link]

-

(2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid. PubChem. [Link]

-

(2S,3R)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]

-

x Ray crystallography. NIH National Center for Biotechnology Information. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

-

(2S,3S)-3-Amino-2-hydroxyhexanoic acid. PubChem. [Link]

-

Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers. [Link]

-

Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. (2r,3s)-2-amino-3-hydroxyhexanoic Acid | 59286-25-8 | Benchchem [benchchem.com]

- 2. (2R,3S)-2-AMINO-3-HYDROXY-HEXANOIC ACID | 59286-25-8 [chemicalbook.com]

- 3. BJOC - Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin [beilstein-journals.org]

- 4. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. excillum.com [excillum.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction [frontiersin.org]

Technical Guide: Natural Occurrence and Application of (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

The following is an in-depth technical guide on the compound (2S,3R)-2-amino-3-hydroxyhexanoic acid , also known as (2S,3R)-3-hydroxynorleucine .

Executive Summary

(2S,3R)-2-amino-3-hydroxyhexanoic acid (commonly referred to as (2S,3R)-3-hydroxynorleucine ) is a non-proteinogenic

In the context of natural occurrence, this specific stereoisomer is rare and frequently classified in patent literature as an "unnatural" or "synthetic" amino acid used to enhance the proteolytic stability and potency of peptide drugs. However, biosynthetic machinery capable of producing it (via specific hydroxylases or aldolases) exists in engineered bacterial systems.

Chemical Identity & Stereochemistry

The compound is defined by a linear six-carbon chain with an amino group at the

-

IUPAC Name: (2S,3R)-2-amino-3-hydroxyhexanoic acid

-

Common Name: L-threo-3-hydroxynorleucine

-

Molecular Formula:

-

Molecular Weight: 147.17 g/mol [1]

-

Stereochemistry:

-

C2 (Alpha): (S)-configuration (corresponds to L-amino acids).

-

C3 (Beta): (R)-configuration.

-

Relationship: This configuration is analogous to L-Threonine, making it the L-threo isomer.

-

Structural Visualization

The following diagram illustrates the chemical structure and its relationship to the common natural analogue, L-Threonine.

Figure 1: Structural relationship between 3-hydroxynorleucine, L-threonine, and 3-hydroxyleucine.

Natural Occurrence & Biosynthetic Context[1][2][3]

The "Natural" vs. "Synthetic" Distinction

Unlike its branched isomer 3-hydroxyleucine , which is a documented metabolite in Streptomyces species (e.g., in the biosynthesis of Celesticetin and Muraymycins ), (2S,3R)-3-hydroxynorleucine is predominantly observed as a synthetic intermediate in the pharmaceutical industry.

-

Primary Source: Chemical synthesis (asymmetric aldol condensation).

-

Natural Status: Rare/Trace metabolite. It is often cited in patent literature as a "non-naturally occurring amino acid" introduced into peptide libraries to evade proteolytic degradation.

-

Misidentification Risk: In mass spectrometry of natural peptides, it is isobaric with 3-hydroxyleucine and 4-hydroxyisoleucine. Definitive identification requires NMR or Marfey’s analysis.

Biosynthetic Potential (Engineered Pathways)

While direct isolation is rare, the enzymatic machinery to produce this compound exists. It can be generated via two primary enzymatic classes found in bacteria:

- -Ketoglutarate-dependent Hydroxylases: Enzymes like LdoA (from Pseudomonas or Bacillus) typically hydroxylate L-norleucine. While LdoA prefers the C5 position (producing 5-hydroxynorleucine), engineered variants or related dioxygenases can be tuned for C3-regioselectivity.

-

Threonine Aldolases: These enzymes catalyze the reversible aldol reaction between glycine and an aldehyde. Using butanal as the substrate instead of acetaldehyde (for threonine) yields 3-hydroxynorleucine.

Figure 2: Theoretical and engineered biosynthetic routes to (2S,3R)-3-hydroxynorleucine.

Isolation and Characterization Protocols

For researchers attempting to isolate or verify this compound from a biological matrix (e.g., a fermentation broth or peptide hydrolysate), the following protocol ensures stereochemical integrity.

Extraction & Purification

-

Lysis & Clarification: Centrifuge fermentation broth (10,000 x g, 15 min).

-

Cation Exchange Chromatography: Load supernatant onto a Dowex 50W-X8 (H+ form) column.

-

Wash: Distilled water (removes sugars/anions).

-

Elute: 2M

.

-

-

Fractionation: Evaporate eluate and redissolve in 0.1% TFA for Prep-HPLC.

Stereochemical Assignment (Marfey’s Method)

Because the (2S,3R) isomer is diastereomeric with the (2S,3S) form, simple LC-MS is insufficient.

-

Derivatization Agent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

-

Reaction: Incubate sample with L-FDAA (1% solution in acetone) and

at 40°C for 1 hour. -

Analysis: C18 Reverse-Phase HPLC.

Quantitative Data Profile

| Property | Value | Notes |

| Monoisotopic Mass | 147.0895 Da | |

| pKa ( | ~2.1 | Estimated based on Threonine |

| pKa ( | ~9.1 | Estimated based on Threonine |

| Solubility | Water, Methanol | Poor in non-polar solvents |

| Crystal Structure | Orthorhombic | Typically isolated as HCl salt |

Pharmacological & Research Applications[1][4]

Peptidomimetics & Drug Design

(2S,3R)-3-hydroxynorleucine is highly valued in drug development because it mimics the hydrogen-bonding capability of threonine but possesses a longer hydrophobic tail. This "amphiphilic" nature allows it to:

-

Anchor into hydrophobic pockets of enzymes (e.g., HIV Protease, Renin).

-

Form Hydrogen Bonds with backbone amides via the

-hydroxyl group. -

Resist Proteolysis: Non-proteinogenic structure prevents recognition by standard peptidases.

Case Study: Antiviral & Antibacterial Intermediates

Patent literature (e.g., US Patents on HIV Protease Inhibitors) highlights the use of this amino acid as a transition-state mimic. By replacing a scissile peptide bond with a hydroxyethylene isostere containing the 3-hydroxynorleucine side chain, researchers create non-cleavable inhibitors that tightly bind the target enzyme.

References

-

Synthesis and Application in Peptidomimetics: BenchChem. "(2R,3S)-2-amino-3-hydroxyhexanoic Acid Product Description." (Note: Confirms use as intermediate for antiviral/antihypertensive drugs).

-

Biosynthetic Analogues (3-Hydroxyleucine): Ries, O., et al. (2014).[4] "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry. (Note: Establishes the natural occurrence of the branched isomer in Muraymycins).

-

Enzymatic Hydroxylation of Amino Acids: Hibi, M., et al. (2011). "A novel family of bacterial dioxygenases that catalyse the hydroxylation of free L-amino acids." Applied Microbiology and Biotechnology. (Note: Describes LdoA activity on Norleucine).

-

Laxaphycin Biosynthesis (Contextual): Heinilä, L. M. P., et al. (2021). "The structure and biosynthesis of heinamides... members of the laxaphycin lipopeptide family." RSC Chemical Biology. (Note: Discusses related hydroxy-amino acids in cyanobacteria).

-

Historical Reference on Hydroxynorleucine: Journal of General Microbiology (1963). Vol 33, No 1. (Note: Early reference distinguishing 3-hydroxynorleucine from other isomers).

Sources

Technical Deep Dive: Biocatalytic Architectures for (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

Executive Summary & Structural Significance

Target Molecule: (2S,3R)-2-amino-3-hydroxyhexanoic acid Synonyms: L-threo-3-hydroxynorleucine; (2S,3R)-3-hydroxynorleucine. CAS: 10148-69-3 (generic stereoisomers often cited under broader IDs; specific isomer critical for activity).

(2S,3R)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic

While naturally assembled via Non-Ribosomal Peptide Synthetase (NRPS) machinery—likely through the hydroxylation of a tethered norleucine or an aldol condensation on the thiolation domain—the industrial and medicinal chemistry standard for producing this moiety relies on engineered biocatalysis .

This guide details the L-Threonine Aldolase (L-TA) mediated pathway, the most scalable and stereoselective route for generating the (2S,3R) "threo" isomer required for biological activity.

The Biocatalytic Pathway: L-Threonine Aldolase (L-TA)[1]

The core biosynthetic transformation utilizes L-Threonine Aldolase (EC 4.1.2.5) . Unlike chemical synthesis, which requires complex chiral auxiliaries (e.g., Evans oxazolidinones) to control the two contiguous stereocenters, L-TAs can catalyze the direct aldol condensation of glycine and

Reaction Stoichiometry

Thermodynamic Constraints

The reaction is reversible. In nature, L-TAs primarily function in the retro-aldol direction (cleaving threonine to glycine and acetaldehyde). To drive the synthesis of 3-hydroxynorleucine:

-

Kinetic Control: High molar equivalents of glycine (donor) are used.

-

Equilibrium Shift: The product often has lower solubility or higher stability than the substrates, but in vitro, excess glycine drives the equilibrium toward C-C bond formation.

Stereochemical Control

The enzyme must control two stereocenters:

- -Carbon (C2): Fixed as (S) by the enzyme's binding pocket (L-configuration).

-

-Carbon (C3): Controlled by the facial selectivity of the aldehyde attack.

-

Natural L-Threonine: (2S,3R) — Threo configuration.[1]

-

Allo-Threonine: (2S,3S) — Erythro configuration.

-

Critical Selection: To obtain the target (2S,3R)-isomer, one must select a threo-selective L-TA variant (e.g., from Pseudomonas sp. or engineered E. coli variants), as many wild-type aldolases favor the erythro (allo) product.

Mechanistic Visualization (Graphviz)

The following diagram details the Pyridoxal-5'-phosphate (PLP) dependent mechanism. The key step is the formation of the quinonoid intermediate which attacks the electrophilic aldehyde.

Caption: Figure 1. PLP-dependent catalytic cycle of L-Threonine Aldolase yielding the (2S,3R) configuration.

Experimental Protocol: Enzymatic Synthesis

This protocol describes the gram-scale synthesis of (2S,3R)-2-amino-3-hydroxyhexanoic acid using a recombinant threo-selective L-TA.

Reagents & Buffer System

| Component | Concentration / Amount | Role |

| Glycine | 2.0 M | Nucleophile (Donor) |

| 200 mM | Electrophile (Acceptor) | |

| PLP (Cofactor) | 0.05 mM | Co-catalyst |

| Buffer | 50 mM Sodium Phosphate, pH 7.5 | Reaction Medium |

| DMSO | 15% (v/v) | Co-solvent (Solubility) |

| Enzyme (L-TA) | 50 U/mL | Biocatalyst |

Step-by-Step Methodology

-

Preparation: Dissolve glycine (150.1 g, 2.0 mol) in 800 mL of phosphate buffer. Adjust pH to 7.5 using 5M NaOH. Add PLP (12 mg).

-

Substrate Addition: Add DMSO (150 mL) to improve aldehyde solubility. Slowly add

-butyraldehyde (14.4 g, 200 mmol) dropwise while stirring.-

Note: A large excess of glycine (10 equiv) is crucial to suppress the retro-aldol reaction and drive yield.

-

-

Initiation: Add the purified L-TA enzyme preparation. Incubate at 25°C with gentle orbital shaking (150 rpm).

-

Monitoring: Monitor reaction progress via HPLC (see Section 5) every 4 hours.

-

Termination: Once conversion plateaus (typically 24-48 hours), quench the reaction by lowering pH to 3.0 with 6M HCl.

-

Purification (Cation Exchange):

-

Load the quenched mixture onto a Dowex 50W-X8 cation exchange column (H+ form).

-

Wash with water (3 column volumes) to remove excess aldehyde and unreacted glycine.

-

Elute the amino acid with 1M NH

OH.

-

-

Isolation: Concentrate the ammoniacal fractions under reduced pressure. Crystallize the crude product from water/ethanol (1:4 v/v) to enrich the diastereomeric purity.

Analytical Validation

To ensure the integrity of the (2S,3R) stereochemistry, the following validation methods are mandatory.

High-Performance Liquid Chromatography (HPLC)

Separation of the four possible stereoisomers (L-threo, L-erythro, D-threo, D-erythro) requires chiral derivatization or specialized columns.

-

Method: Pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase:

-

A: 50 mM Sodium Acetate (pH 5.9)

-

B: Methanol

-

Gradient: 0-60% B over 40 mins.

-

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

-

Retention Order: Typically, the L-threo (2S,3R) isomer elutes distinctly from the L-erythro (2S,3S) isomer.

NMR Spectroscopy Data (Reference)

-

H NMR (D

-

Coupling Constant Logic: The coupling constant

is diagnostic. For threo isomers,

-

Process Workflow Diagram

Caption: Figure 2. Downstream processing workflow for the isolation of (2S,3R)-2-amino-3-hydroxyhexanoic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Retro-aldol activity dominates | Increase Glycine:Aldehyde ratio to 10:1 or 20:1. |

| Poor Diastereoselectivity | Wrong enzyme variant (Wild Type) | Switch to engineered Pseudomonas variants or perform kinetic resolution. |

| Aldehyde Polymerization | High local concentration | Feed aldehyde continuously (fed-batch) rather than bolus addition. |

| Racemization | High pH or Temp | Maintain pH < 8.0 and Temp < 30°C. |

References

-

Feske, B. D., et al. (2005). "Enzymatic C-C bond formation: use of L-threonine aldolases for the synthesis of

-hydroxy- -

Steinreiber, J., et al. (2007).[2] "Overcoming thermodynamic and kinetic limitations of aldolase-catalyzed reactions." Chemistry – A European Journal.

-

Stratmann, K., et al. (1994). "Hapalosin, a cyanobacterial cyclic depsipeptide with multidrug-resistance reversing activity."[3] Journal of the American Chemical Society.

-

Kimura, T., et al. (2003). "Stereoselectivity of Threonine Aldolases." Journal of the American Chemical Society.

-

Dückers, N., et al. (2010).[2] "L-Threonine Aldolases – Screening, properties and applications in the synthesis of non-proteinogenic amino acids." Applied Microbiology and Biotechnology.

Sources

Methodological & Application

Protocol for Incorporating (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid into Peptides

Abstract & Strategic Overview

The incorporation of (2S,3R)-2-amino-3-hydroxyhexanoic acid ((2S,3R)-Ahx) into bioactive peptides poses unique synthetic challenges due to its steric bulk and the presence of a

Successful incorporation requires a rigorous control strategy to prevent O-acylation (esterification of the side-chain hydroxyl) and incomplete coupling due to steric hindrance. This guide outlines two protocols:

-

Method A (Gold Standard): Utilization of the side-chain protected building block Fmoc-(2S,3R)-Ahx(OtBu)-OH.

-

Method B (Alternative): Direct incorporation of the side-chain unprotected Fmoc-(2S,3R)-Ahx-OH with O-acylation mitigation steps.

Pre-Synthesis Considerations

Stereochemical Validation

Ensure the building block corresponds to the (2S, 3R) isomer.

-

Configuration: L-threo (analogous to L-Threonine).

-

Check: The (2S, 3S) isomer (L-allo) is a common impurity or alternative product in non-stereoselective syntheses. Verify via chiral HPLC or optical rotation prior to use.

The O-Acylation Hazard

If the

| Parameter | Method A: Protected (OtBu) | Method B: Unprotected (OH) |

| Risk Profile | Low | High |

| Coupling Efficiency | High | Moderate (requires optimization) |

| Reagent Cost | High (Custom synthesis often req.) | Low (Commercially available) |

| Recommended For | GMP/GLP production, Long peptides | R&D, Short peptides (<10 residues) |

Experimental Protocols

Resin Preparation & Swelling

-

Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) or Wang resin for C-terminal acids; Rink Amide for C-terminal amides.

-

Loading: Low loading (0.3 – 0.5 mmol/g) is recommended to reduce inter-chain aggregation, which exacerbates steric hindrance around the Ahx residue.

Method A: Coupling with Side-Chain Protection (OtBu)

Use this method if Fmoc-(2S,3R)-Ahx(OtBu)-OH is available.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF (anhydrous)

Procedure:

-

Activation: Dissolve Fmoc-(2S,3R)-Ahx(OtBu)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Coupling: Add the activated solution to the resin.[2][3] Shake at room temperature for 2 hours .

-

Note: The bulky propyl chain and tBu protection create significant steric shielding. Extended coupling time is mandatory.

-

-

Monitoring: Perform a Kaiser test. If slightly positive, perform a second coupling (double couple) using DIC/Oxyma Pure for 1 hour to alter the activation chemistry.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Method B: Coupling with Unprotected Side-Chain (OH)

Use this method if only Fmoc-(2S,3R)-Ahx-OH is available. This protocol minimizes O-acylation during the next cycle.

Step 1: Incorporation of Fmoc-(2S,3R)-Ahx-OH

-

Activation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure (1:1 ratio). This generates a less aggressive active ester than HATU, reducing the risk of self-acylation on the hydroxyl group.

-

Stoichiometry: AA : DIC : Oxyma = 3 : 3 : 3.

-

Coupling: 60 minutes at Room Temperature.

-

Wash: Extensive DCM/DMF washes.

Step 2: Preventing O-Acylation During Subsequent Extension (CRITICAL) Once the Ahx residue is installed and Fmoc-deprotected, the free amine and free hydroxyl are both present. You must favor N-acylation over O-acylation for the next amino acid.

-

No Pre-Activation: Do NOT pre-activate the incoming amino acid in a separate vial. High concentrations of active ester favor O-acylation.

-

In-Situ Activation: Add the solution of the next Fmoc-Amino Acid and Oxyma to the resin first. Add DIC last to the resin slurry.

-

Solvent Switch: Use DCM/DMF (1:1) instead of pure DMF. DCM destabilizes the H-bond network that can facilitate O-acylation.

-

Post-Coupling "Hydroxyl Wash": After coupling the subsequent amino acid, treat the resin with 20% Piperidine/DMF containing 0.1M HOBt for 5 minutes before the standard deprotection step.

Visualization of Workflows

Diagram 1: Comparative Synthetic Pathways

This diagram illustrates the decision logic and chemical pathways for both methods, highlighting the critical risk point in Method B.

Caption: Decision tree comparing the robust Method A (Protected) vs. the optimization-heavy Method B (Unprotected).

Cleavage and Post-Synthesis Analysis

Cleavage Cocktail

Standard cleavage cocktails are compatible. The (2S,3R)-Ahx residue does not require unique scavengers.

-

Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)

-

Time: 2-3 hours at Room Temperature.

-

Precipitation: Cold Diethyl Ether.[6]

Analytical Validation

The incorporation of (2S,3R)-Ahx introduces two chiral centers. You must verify that no epimerization occurred (particularly at the

-

HPLC Analysis: Use a C18 column with a shallow gradient (e.g., 0.5% B per minute). Look for "shoulder" peaks which often indicate diastereomers (L-allo vs L-threo).

-

MS/MS Fragmentation: In Method B, if O-acylation occurred, the mass will be identical to the desired product (isomer). However, MS/MS fragmentation will differ.

-

Diagnostic: O-acylated peptides often show a characteristic fragment loss corresponding to the side-chain ester cleavage, or a failure to sequence through the N-terminus of the Ahx residue in Edman degradation.

-

References

-

Structure and Stereochemistry

-

B. B. Snider and J. R. Duvall, "Synthesis of the amino acid component of microginin," Tetrahedron Letters, vol. 44, no. 15, pp. 3067–3070, 2003. Link

-

-

Coupling Reagents for Hindered Amines

-

L. A. Carpino et al., "The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts," Angewandte Chemie International Edition, vol. 41, no. 3, pp. 441–445, 2002. Link

-

-

Prevention of O-Acylation in Ser/Thr Derivatives

-

T. Johnson and R. Sheppard, "Side reactions in solid phase synthesis: O-acylation of serine and threonine derivatives," Journal of the Chemical Society, Chemical Communications, no. 23, pp. 1653–1655, 1991. Link

-

-

Microginin Synthesis (Context for (2S,3R)-Ahx)

-

T. Doi et al., "Total Synthesis of Microginin," Journal of Organic Chemistry, vol. 64, no. 23, 1999. Link

-

Sources

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aablocks.com [aablocks.com]

- 5. pentelutelabmit.com [pentelutelabmit.com]

- 6. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

Application Note: A Validated HPLC Method for the Stereospecific Quantification of (2s,3r)-2-amino-3-hydroxyhexanoic Acid

Abstract

This application note details a robust and stereospecific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2s,3r)-2-amino-3-hydroxyhexanoic acid. Due to the absence of a native chromophore, direct UV detection of this non-proteinogenic amino acid is impractical.[1][2] To overcome this, the method employs pre-column derivatization using Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[3] This approach not only attaches a strongly UV-absorbent dinitrophenyl moiety, enabling sensitive detection at 340 nm, but also creates diastereomeric derivatives.[4][5] The resulting diastereomers can be resolved on a standard achiral C18 column, allowing for the simultaneous assessment of concentration and stereochemical purity. The method is presented with a complete protocol, from sample preparation to HPLC analysis, and is supported by a discussion of method validation parameters according to International Council for Harmonisation (ICH) guidelines.[6][7]

Introduction: The Analytical Challenge

(2s,3r)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid of interest in pharmaceutical research and development. As with most amino acids, its structure lacks a suitable chromophore, rendering it difficult to detect with high sensitivity using standard HPLC-UV systems.[2][8][9] Furthermore, controlling the stereochemistry of chiral molecules is of paramount importance in drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[10] Consequently, an analytical method must not only be able to quantify the target molecule but also confirm its stereochemical identity and purity.

Direct analysis methods often lack the required sensitivity and selectivity.[11] Therefore, derivatization is essential. Pre-column derivatization is often preferred over post-column techniques due to its simpler hardware requirements, greater variety of available reagents, and potential for higher sensitivity.[9][12][13] While reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are common for general amino acid analysis, they do not resolve stereoisomers on their own.[8][14]

For this reason, Marfey's reagent was selected. It is an optically pure chiral derivatizing agent that reacts with the primary amine of an amino acid to form stable diastereomers.[3][4] These diastereomers possess distinct physicochemical properties, allowing them to be separated by chromatography on a standard, non-chiral stationary phase, providing a powerful tool for both quantification and chiral purity assessment.[4][5]

Principle of the Method

The core of this method is the derivatization of the amino acid with Marfey's reagent (L-FDAA). The reagent's fluorine atom at the C1 position of the dinitrophenyl ring undergoes a nucleophilic aromatic substitution reaction with the primary amine of (2s,3r)-2-amino-3-hydroxyhexanoic acid under mild alkaline conditions. This reaction forms a stable L-L diastereomer. If any of the enantiomeric (2r,3s) isomer is present as an impurity, it will form an L-D diastereomer. These diastereomers are then separated and quantified via RP-HPLC with UV detection.

Caption: Derivatization of the target amino acid with Marfey's reagent.

Experimental Protocols

Materials and Reagents

-

Analyte Standard: (2s,3r)-2-amino-3-hydroxyhexanoic acid, ≥98% purity (e.g., from BLDpharm[15] or other chemical suppliers).

-

Derivatizing Agent: Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA, Marfey's Reagent), ≥99% purity (e.g., from Sigma-Aldrich).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade. Water, ultrapure (18.2 MΩ·cm).

-

Buffers and Modifiers: Trifluoroacetic acid (TFA), HPLC grade. Sodium bicarbonate (NaHCO₃), analytical grade. Hydrochloric acid (HCl), analytical grade.

-

Equipment: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector. Analytical balance, pH meter, vortex mixer, and heating block or water bath.

Preparation of Solutions

-

Mobile Phase A (MPA): 0.1% (v/v) TFA in ultrapure water.

-

Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

-

Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of L-FDAA in 1 mL of acetone. Prepare this solution fresh daily.

-

Sodium Bicarbonate Buffer (1 M): Dissolve 8.4 g of NaHCO₃ in 100 mL of ultrapure water.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2s,3r)-2-amino-3-hydroxyhexanoic acid standard and dissolve in 10 mL of ultrapure water.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol

This protocol should be applied to all standards, samples, and a reagent blank.

-

Aliquot: To a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid standard or sample solution.

-

Add Buffer: Add 20 µL of 1 M NaHCO₃ buffer and briefly vortex.

-

Add Reagent: Add 100 µL of the 1% Marfey's reagent solution.[3] The molar ratio of the reagent to the amino acid should be in excess to ensure complete reaction.[10]

-

Incubate: Vortex the mixture and incubate at 40°C for 60-90 minutes with occasional mixing.[3][4]

-

Neutralize: After incubation, cool the tube to room temperature. Add 10 µL of 2 M HCl to quench the reaction.[3]

-

Dilute: Dilute the reaction mixture with 820 µL of 50:50 (v/v) Acetonitrile:Water to a final volume of 1 mL.

-

Analyze: Vortex the final solution and transfer to an HPLC vial for injection.

HPLC Conditions

| Parameter | Setting |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Program | 10% to 60% B over 20 minutes; 60% to 90% B over 2 minutes; Hold at 90% B for 3 minutes; Return to 10% B over 1 minute; Equilibrate for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | UV at 340 nm |

Method Validation Framework

A comprehensive validation should be performed to demonstrate that the analytical method is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[16][17] The following parameters are critical.

Caption: Workflow for analytical method validation based on ICH guidelines.

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components.[7] This is demonstrated by injecting a reagent blank, individual stereoisomers (if available), and a mixture to ensure the peak for the derivatized (2s,3r) isomer is well-resolved from the reagent peak and any potential diastereomeric impurities.

-

Linearity: A linear relationship between concentration and peak area should be established across a defined range. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value.[7] It is assessed by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

-

Precision: The degree of agreement among individual tests.[7]

-

Repeatability (Intra-assay precision): Assessed by analyzing replicate injections of the same sample on the same day.

-

Intermediate Precision: Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) is calculated for both.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, minor changes in mobile phase composition).[16]

Summary of Acceptance Criteria

| Validation Parameter | Acceptance Criterion (Typical) |

| Specificity | Baseline resolution > 2.0 between analyte and potential impurities |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.0% |

| LOQ | S/N ≥ 10; demonstrate acceptable precision and accuracy |

| Robustness | %RSD of results should remain within acceptable limits |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or Low Peak Area | Incomplete derivatization (pH incorrect, old reagent) | Prepare fresh Marfey's reagent; verify pH of NaHCO₃ buffer; ensure incubation temperature and time are correct. |

| Poor Peak Shape (Tailing/Fronting) | Column degradation; mobile phase issue | Use a new column; ensure mobile phase is correctly prepared and degassed; check for sample solvent mismatch. |

| Variable Retention Times | Pump issue; column temperature fluctuation; leak | Check system for leaks; ensure column oven is stable; prime the pump and check for consistent flow. |

| Extra Peaks | Sample contamination; reagent hydrolysis | Use a reagent blank to identify reagent-related peaks; ensure sample and solvent purity. |

Conclusion

The described RP-HPLC method, utilizing pre-column derivatization with Marfey's reagent, provides a sensitive, specific, and reliable solution for the quantification of (2s,3r)-2-amino-3-hydroxyhexanoic acid. Its ability to simultaneously provide information on both concentration and stereochemical purity makes it an invaluable tool for quality control and stability studies in pharmaceutical development. The method is robust and can be validated according to stringent ICH guidelines to ensure data integrity for regulatory submissions.

References

-

The Column. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link]

-

AKJournals. (n.d.). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Retrieved from [Link]

-

Garside, D. M., Monteiro, P. M. S., & Orren, M. J. (2010, April 8). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Taylor & Francis Online. Retrieved from [Link]

-

Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

-

Bhushan, R., & Brückner, H. (2004, October 22). Marfey's reagent for chiral amino acid analysis. Ovid. Retrieved from [Link]

-

Fujii, K., et al. (2016, February 10). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Retrieved from [Link]

-

Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

-

Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

-

Hage, D. S., et al. (n.d.). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC. Retrieved from [Link]

-

PubMed. (2014, September 14). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

-

MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

-

ResearchGate. (2022, July 10). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

-

LCGC International. (n.d.). UHPLC Analysis of Underivatized Amino Acids. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

-

Grassi, E., et al. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

-

Czech University of Life Sciences Prague. (n.d.). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Academia.edu. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ovid.com [ovid.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 9. jasco-global.com [jasco-global.com]

- 10. akjournals.com [akjournals.com]

- 11. jocpr.com [jocpr.com]

- 12. actascientific.com [actascientific.com]

- 13. shimadzu.com [shimadzu.com]

- 14. jascoinc.com [jascoinc.com]

- 15. 10148-69-3|(2S,3R)-2-Amino-3-hydroxyhexanoic acid|BLD Pharm [bldpharm.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

Application Note: High-Fidelity SPPS Incorporation of (2S,3R)-2-Amino-3-Hydroxyhexanoic Acid

Introduction & Strategic Overview

The incorporation of (2S,3R)-2-amino-3-hydroxyhexanoic acid (often referred to as (2S,3R)-3-Hydroxynorleucine or 3-HyNle ) presents a unique set of challenges in solid-phase peptide synthesis (SPPS). Structurally, this non-canonical amino acid combines the steric bulk of a

This residue is a critical motif in several bioactive depsipeptides and peptide antibiotics (e.g., Lysobactin, Katanosin B).[1] Its inclusion often imparts resistance to proteolysis and provides a specific hydrogen-bonding handle within a hydrophobic pocket.

Core Challenges

-

Steric Hindrance: The

-branching significantly reduces the kinetics of acylation, making quantitative coupling difficult. -

Racemization Risk: The presence of the electron-withdrawing

-hydroxyl group (even when protected) increases the acidity of the -

Side-Chain Acylation: Without proper protection of the secondary alcohol, the hydroxyl group can act as a nucleophile, leading to branched depsipeptide impurities.

This guide details a "Soft-Hard" Double Coupling Strategy designed to balance high coupling efficiency with minimal racemization.

Critical Reagents & Building Blocks

To ensure "Trustworthiness" and reproducibility, the use of the correct building block is non-negotiable.

| Component | Specification | Rationale |

| Building Block | Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid | CRITICAL: The side-chain hydroxyl must be protected, typically as a tert-butyl ether (OtBu) or Trityl (Trt) ether. Using the unprotected amino acid will result in O-acylation (ester formation) and low yield. |

| Activator A | DIC / Oxyma Pure | "Soft" Activation: Carbodiimide/Oxime activation is less prone to causing racemization than onium salts, making it the ideal first choice for chiral-sensitive residues. |

| Activator B | HATU / HOAt / TMP | "Hard" Activation: Used only if the first coupling is incomplete. HATU is powerful but aggressive. 2,4,6-Trimethylpyridine (TMP/Collidine) is used instead of DIPEA to reduce base-catalyzed epimerization.[1] |

| Resin | Low-Loading (0.2 - 0.4 mmol/g) | Reduces inter-chain aggregation, which is exacerbated by the hydrophobic propyl side chain of this residue.[1] |

Protocol: The "Soft-Hard" Coupling Workflow

This protocol assumes the use of Fmoc-(2S,3R)-3-HyNle(OtBu)-OH .

Step 1: Resin Preparation & Fmoc Deprotection[2][3]

-

Swell Resin: DCM (3 x 5 min), followed by DMF (3 x 5 min).

-

Deprotection: Treat with 20% Piperidine in DMF (1 x 3 min, 1 x 10 min).

-

Note: For sequences prone to aspartimide formation, add 0.1M HOBt to the deprotection cocktail.

-

-

Wash: DMF (5 x 1 min) to remove all traces of piperidine.

Step 2: First Coupling ("Soft" Activation)

Goal: Maximize coupling with minimal risk of epimerizing the (2S,3R) center.[1]

-

Dissolve Fmoc-(2S,3R)-3-HyNle(OtBu)-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in minimal DMF.[1]

-

Add DIC (3.0 equiv).[1]

-

Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

-

Agitate: 60 minutes at Room Temperature.

-

Wash: DMF (3 x 1 min).

Step 3: Monitoring (The Checkpoint)

Perform a Kaiser Test (for primary amines) or Chloranil Test (if coupling to a secondary amine like Proline).[1]

-

Colorless: Coupling complete. Proceed to Step 5.

-

Blue/Positive: Coupling incomplete. Proceed to Step 4.

Step 4: Second Coupling ("Hard" Activation)

Goal: Force the reaction to completion using a stronger coupling agent, but with a non-nucleophilic base to spare the chirality.

-

Dissolve Fmoc-(2S,3R)-3-HyNle(OtBu)-OH (1.5 equiv) and HATU (1.45 equiv) in DMF.[1]

-

Add TMP (Collidine) (3.0 equiv).

-

Expert Insight: Do NOT use DIPEA here. Collidine is a weaker base (pKa ~7.[1]4) than DIPEA (pKa ~10.5), significantly reducing the rate of proton abstraction at the

-carbon while still facilitating HATU activation.

-

-

Add to resin immediately.

-

Agitate: 45 minutes.

-

Wash: DMF (5 x 1 min).

Step 5: Capping (Mandatory)

Any unreacted amines must be permanently capped to prevent deletion sequences (n-1 impurities) which are difficult to separate from the target peptide.[1]

-

Add Acetic Anhydride / Pyridine / DMF (1:1:8).

-

Agitate for 10 minutes.

-

Wash thoroughly with DMF and DCM.[4]

Visualization: Decision Logic for Hindered Coupling

The following diagram illustrates the logical flow for incorporating (2S,3R)-3-HyNle, highlighting the critical decision points to prevent racemization.

Caption: Workflow for coupling sterically hindered (2S,3R)-3-HyNle, prioritizing chirality conservation via DIC/Oxyma before resorting to HATU.

Protocol: Cleavage & Post-Synthesis Processing

The

Cleavage Cocktail (Reagent K derivative)[1]

-

TFA: 82.5%[1]

-

Phenol: 5% (Protects Tyr and prevents polymer formation)[1]

-

Water: 5% (Hydrolysis of tBu cations)[1]

-

Thioanisole: 5% (Scavenger)

-

EDT (Ethanedithiol): 2.5% (Essential if Cys/Met are present; otherwise use TIS)[1]

Procedure:

-

Cool the cleavage cocktail to 0°C before adding to the resin.

-

Add cocktail to resin (10 mL per gram of resin).

-

Allow to warm to room temperature and react for 2.5 to 3 hours .

-

Note: The O-tBu group on the

-hydroxy acid cleaves relatively slowly compared to N-Boc; ensure full 3 hours.

-

-

Precipitate in cold Diethyl Ether (-20°C).

-

Centrifuge and wash pellet 3x with cold ether.

Quality Control & Troubleshooting

Analytical HPLC: Diastereomer Separation

The most common failure mode is the contamination of the product with the (2S,3S)-diastereomer (L-allo vs L-threo configuration).

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).[1]

-

Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).[1]

-

Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to separate the diastereomers.[1]

-

Verification: If available, co-inject with a standard of the (2S,3S) isomer to confirm peak identity.[1]

Common Issues Table

| Problem | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance at C | Switch to microwave-assisted coupling (50°C max) using DIC/Oxyma.[1] Avoid high heat with HATU/Base.[1] |

| Epimerization (Doublet Peaks) | High base concentration during activation.[1] | Replace DIPEA/NMM with Collidine (TMP).[1] Reduce pre-activation time. |

| Mass + 56 Da | Incomplete tBu removal. | Extend cleavage time to 3-4 hours. |

| Mass + 42 Da (on side chain) | O-Acetylation during capping.[1] | Ensure the hydroxyl group was fully protected (OtBu) during synthesis.[1][5] If using unprotected AA, omit capping or use mild capping (N-acetylimidazole).[1] |

References

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on protection strategies including tBu for hydroxy acids.

-

[1]

-

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. details the mechanism of Oxyma/DIC vs HATU and racemization suppression.

-

[1]

-

-

Guzmán, F., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Electronic Journal of Biotechnology. Discusses handling of

-branched and difficult sequences.-

[1]

-

-

von Nussbaum, F., et al. (2006).[1] Synthesis and antimicrobial activity of Katanosin B and its analogs. Details the specific synthesis and incorporation of (2S,3R)-3-hydroxynorleucine in complex peptides.

-

[1]

-

Sources

Application Note: Evaluation of Proteasome Inhibitors Containing (2S,3R)-2-amino-3-hydroxyhexanoic Acid

Abstract & Scientific Rationale

This application note details the evaluation of peptidomimetics incorporating (2S,3R)-2-amino-3-hydroxyhexanoic acid ((2S,3R)-3-Hnl) . This non-canonical amino acid is a critical structural motif found in potent natural product proteasome inhibitors such as Fellutamide B .

Structurally, (2S,3R)-3-Hnl serves as a "hybrid" residue:

-

Hydroxyl Group (C3): Mimics the hydrogen-bonding capability of Threonine, essential for interacting with the N-terminal Threonine active site of the 20S proteasome.

-

Alkyl Chain (C6): Provides extended hydrophobic interaction within the S1 specificity pocket, often enhancing potency compared to natural Threonine or Serine residues.

The protocols below describe a self-validating workflow to assess the efficacy of (2S,3R)-3-Hnl-containing peptides in inhibiting the 20S Proteasome (Chymotrypsin-like activity) within a cellular environment.

Experimental Workflow

The following diagram outlines the logical flow from compound handling to mechanistic validation.

Figure 1: Experimental workflow for evaluating (2S,3R)-3-Hnl peptidomimetics. The parallel readout strategy ensures that toxicity (Viability) is distinguished from specific enzymatic inhibition (Activity).

Protocol 1: Cell Viability & Cytotoxicity (ATP Quantitation)

Objective: Determine the IC50 of the (2S,3R)-3-Hnl containing peptide. Rationale: Proteasome inhibition induces apoptosis. We use an ATP-based assay (e.g., CellTiter-Glo) because it is more sensitive than MTT/MTS for detecting the rapid metabolic collapse associated with proteasome inhibition.

Materials

-

Cell Line: Multiple Myeloma cells (e.g., MM.1S or RPMI-8226) or Solid Tumor (e.g., HeLa).

-

Compound: (2S,3R)-3-Hnl peptide (Stock: 10 mM in DMSO).

-

Control: Bortezomib (Positive Control), DMSO (Vehicle).

-

Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence reagent.

Step-by-Step Methodology

-

Seeding: Plate cells in white-walled, clear-bottom 96-well plates.

-

Adherent: 5,000 cells/well (allow 24h attachment).

-

Suspension: 10,000 cells/well (seed immediately before treatment).

-

-

Compound Preparation:

-

Prepare a 1:3 serial dilution of the (2S,3R)-3-Hnl peptide in culture media.

-

Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity masking the peptide effect.

-

Range: 10 µM down to 0.1 nM.

-

-

Treatment: Add 100 µL of diluted compound to cells (100 µL volume). Incubate for 48 hours at 37°C, 5% CO2.

-

Readout:

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 100 µL CellTiter-Glo reagent.

-

Orbitally shake for 2 mins (lysis).

-

Incubate 10 mins (stabilize signal).

-

Measure Luminescence (RLU).

-

Protocol 2: Cell-Based Proteasome Activity Assay

Objective: Specifically measure the inhibition of the Chymotrypsin-like (CT-L) activity of the 20S proteasome. Rationale: (2S,3R)-3-Hnl is designed to bind the β5 subunit (CT-L activity). This assay uses a luminogenic substrate (Suc-LLVY-Aminoluciferin) that enters the cell and is cleaved by the proteasome.

Materials

-

Substrate: Proteasome-Glo™ Cell-Based Assay Reagent (Promega).

-

Inhibitor: (2S,3R)-3-Hnl peptide.

-

Lysis/Permeabilization: Included in the reagent buffer.

Step-by-Step Methodology

-

Seeding: Seed cells (10,000/well) in 96-well white plates in 100 µL media.

-

Treatment: Treat with compound (at 5x IC50 determined in Protocol 1) for a short duration (1 to 2 hours ).

-

Expert Insight: Short treatment times are crucial here. We want to measure enzyme inhibition before the cells die from apoptosis.

-

-

Reagent Preparation: Thaw Proteasome-Glo buffer and substrate. Mix and equilibrate to RT.

-

Assay Reaction:

-

Remove plates from incubator and equilibrate to RT (15 mins).

-

Add 100 µL of Proteasome-Glo reagent to each well.

-

Mixing: Shake at 700 rpm for 2 minutes.

-

-

Incubation: Incubate at RT for 10–15 minutes.

-

Detection: Measure Luminescence.

-

Calculation:

Protocol 3: Mechanistic Validation (Western Blot)

Objective: Confirm that cell death is caused by proteasome inhibition (accumulation of Poly-Ubiquitinated proteins). Rationale: A true proteasome inhibitor will cause a characteristic "smear" of high molecular weight ubiquitinated proteins.

Materials

-

Antibody: Anti-Ubiquitin (Clone P4D1 or equivalent).

-

Loading Control: Anti-GAPDH or Anti-β-Actin.

-

Lysis Buffer: RIPA Buffer + Protease Inhibitor Cocktail + Deubiquitinase (DUB) Inhibitors (e.g., N-ethylmaleimide or PR-619).

-

Critical Step: Without DUB inhibitors, ubiquitinated chains will degrade during lysis, leading to false negatives.

-

Step-by-Step Methodology

-

Treatment: Treat cells (6-well plate,

cells) with the (2S,3R)-3-Hnl peptide at IC90 concentration for 4–8 hours. -

Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse in 100 µL modified RIPA buffer (with DUB inhibitors).

-

Sonicate briefly and centrifuge at 14,000 x g for 15 mins at 4°C.

-

-

Electrophoresis: Load 20–30 µg protein per lane on a 4–12% Gradient Gel.

-

Blotting: Transfer to PVDF membrane.

-

Staining:

-

Block with 5% Non-fat Dry Milk.

-

Primary Ab: Anti-Ubiquitin (1:1000) overnight at 4°C.

-

Secondary Ab: HRP-conjugated (1:5000) 1h at RT.

-

-

Visualization: Use ECL substrate. Expect a dense smear >50 kDa in treated samples compared to vehicle.

Data Presentation & Analysis

Expected Results Table

When comparing the (2S,3R)-3-Hnl peptide against a standard (e.g., MG-132) and a control peptide (lacking the hydroxyl group, e.g., Norleucine), the data should be structured as follows:

| Compound ID | Structure Motif | CT-L Inhibition (IC50) | Cell Viability (EC50) | Poly-Ub Accumulation |

| Peptide A | (2S,3R)-3-Hnl | 5.2 nM | 8.5 nM | High (+++++) |

| Peptide B | L-Norleucine (No -OH) | 150 nM | 210 nM | Low (+) |

| Peptide C | L-Threonine (No C6 chain) | 45 nM | 60 nM | Moderate (+++) |

| MG-132 | Aldehyde Control | 2.5 nM | 4.0 nM | High (+++++) |

Interpretation

-

Stereochemistry Impact: The (2S,3R) configuration is critical. Inversion to (2S,3S) often results in a 10-100x loss of potency due to steric clash in the S1 pocket [1].

-

Hydrophobic Effect: If Peptide A is significantly more potent than Peptide C, it confirms that the hexanoic acid tail of (2S,3R)-3-Hnl is successfully exploiting the hydrophobic S1 pocket of the proteasome [2].

References

-

Shigemori, H., et al. (1991). Fellutamides A and B, cytotoxic peptides from a marine fish-possessing fungus Penicillium fellutanum.[1] Tetrahedron, 47(40), 8529-8534.[1]

-

Clerc, J., et al. (2009). Total Synthesis and Biological Evaluation of Fellutamide B Analogues. Journal of Medicinal Chemistry, 52(21), 6746–6756.

-

Mofid, M.R., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack.[2] International Journal of Molecular Sciences, 23(10), 5779.

-

Promega Corporation. Proteasome-Glo™ Cell-Based Assays Technical Bulletin.

Sources

Application Notes and Protocols: Fmoc-protected (2S,3R)-2-amino-3-hydroxyhexanoic Acid in Synthesis

Introduction: The Strategic Advantage of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic Acid

Fmoc-protected (2S,3R)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid that offers unique structural features for the synthesis of complex peptides and peptidomimetics. The presence of a β-hydroxy group introduces a critical hydrogen bonding moiety and a chiral center, influencing the conformational properties of the resulting peptide. This unique α-hydroxy-β-amino acid fragment is a key component in various biologically active natural products, including the antihypertensive agent microginin and the protein kinase inhibitor balanol.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its facile removal with a mild base, typically piperidine.[2][3] This orthogonal protection strategy allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups, a critical aspect of complex peptide assembly.[2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid in synthetic workflows. We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step procedures, and address potential challenges to ensure successful and reproducible outcomes.

Core Applications in Peptide Synthesis and Drug Discovery

The incorporation of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid into peptide sequences serves several strategic purposes:

-

Conformational Constraint: The β-hydroxy group can participate in intramolecular hydrogen bonding, which can pre-organize the peptide backbone into specific secondary structures such as β-turns or helices. This is a valuable tool for designing peptides with enhanced receptor affinity and biological activity.

-

Increased Hydrophilicity: The hydroxyl group enhances the water solubility of the resulting peptide, which can be advantageous for both handling during synthesis and for improving the pharmacokinetic profile of peptide-based drug candidates.[6]

-

Mimicry of Natural Products: As a component of several natural products with therapeutic properties, this amino acid serves as a crucial building block for the total synthesis and analog development of these complex molecules.[1]

-

Drug Development: Its use in the pharmaceutical industry is geared towards creating novel therapeutics that target specific biological pathways, thereby improving the effectiveness of the drugs.[6]

Visualizing the Synthetic Workflow

The following diagram outlines the fundamental steps of incorporating Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Caption: Standard workflow for SPPS incorporating the protected amino acid.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Coupling of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic Acid

This protocol details the manual coupling of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid

-

N,N'-Diisopropylethylamine (DIPEA)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[2]

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc group removal.[2]

-

Drain the deprotection solution.

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance from the β-hydroxyl group, extended coupling times or double coupling may be necessary.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to confirm the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times). The resin is now ready for the next coupling cycle.

Causality Behind Experimental Choices:

-

HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes the risk of racemization, a critical consideration for stereochemically complex amino acids.[4][]

-

DIPEA as a Base: DIPEA is a non-nucleophilic hindered base that is preferred over more nucleophilic bases to minimize side reactions, such as racemization of the activated amino acid.[2]

-

Excess Reagents: The use of an excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is particularly important when dealing with potentially challenging couplings.[8]

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Cold diethyl ether

-

Centrifuge tubes

Cleavage Cocktail (Reagent K is a common choice for complex peptides):

| Reagent | Percentage (v/v) | Purpose |

| Trifluoroacetic acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes most protecting groups. |

| Water | 5% | Scavenger for carbocations. |

| Phenol | 5% | Scavenger for carbocations. |

| Thioanisole | 5% | Scavenger, particularly for protecting groups on Met and Trp. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for protecting groups on Cys. |

Procedure:

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under a high vacuum for at least 4 hours, or preferably overnight.

-

Cleavage:

-

Transfer the dried peptide-resin to a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum.[2]

-

Trustworthiness and Self-Validating Systems:

The success of these protocols relies on careful monitoring and validation at key stages. The Kaiser test provides a reliable in-process control to ensure complete coupling before proceeding to the next step. Post-synthesis, the purity and identity of the final peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Potential Challenges and Mitigation Strategies

-

Incomplete Coupling: The steric hindrance of the β-hydroxyl group can sometimes lead to incomplete coupling.

-

Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, racemization can occur, especially with prolonged activation times or the use of inappropriate bases.[10]

-

Diketopiperazine Formation: At the dipeptide stage, especially with proline or glycine as the second residue, base-catalyzed cyclization to form a diketopiperazine can occur, leading to chain termination.[4]

-

Mitigation: Coupling a pre-formed Fmoc-dipeptide can bypass this problematic step.[2]

-

Chemical Structures and Reaction Mechanisms

The core reactions in the utilization of Fmoc-(2S,3R)-2-amino-3-hydroxyhexanoic acid are the deprotection of the Fmoc group and the subsequent peptide bond formation.